2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid
Description
The compound 2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid (hereafter referred to as the target compound) is a pyrrole-3-carboxylic acid derivative featuring a 1,4'-bipiperidinyl substituent linked via a ketone-containing ethyl chain. This structure combines a rigid pyrrole core with a flexible bipiperidine moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1,4-dimethyl-2-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14-13-20(2)16(18(14)19(24)25)12-17(23)22-10-6-15(7-11-22)21-8-4-3-5-9-21/h13,15H,3-12H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVIHUGZMAMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)O)CC(=O)N2CCC(CC2)N3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule with potential biological applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 345.46 g/mol. Its structure includes a bipiperidine moiety and a pyrrole carboxylic acid derivative, suggesting potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, primarily focusing on its potential as a therapeutic agent. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Cytotoxicity : Research suggests that the compound may possess cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : Given the bipiperidine structure, there is potential for interactions with neurotransmitter systems, possibly influencing mood and cognition.
While specific mechanisms for this compound have not been extensively documented, insights can be drawn from related compounds:
- Receptor Interaction : The bipiperidine moiety may interact with dopamine and serotonin receptors, which are crucial in mood regulation and neuropsychiatric disorders.
- Enzyme Inhibition : Similar compounds have shown activity in inhibiting enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives of pyrrole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the structure can enhance antibacterial activity.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Study 3: Neuropharmacological Assessment
Research assessing the effects of similar bipiperidine compounds on animal models showed alterations in behavior consistent with anxiolytic and antidepressant effects. These findings support further investigation into the neuropharmacological potential of the compound.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic Acid
- Molecular Formula : C15H23N3O3
- Molecular Weight : 293.36 g/mol
- Key Differences : Replaces the 1,4'-bipiperidinyl group with a 4-ethylpiperazinyl moiety.
3-Carboxyl-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic Acid
- Molecular Formula: C16H14ClNO5
- Molecular Weight : 335.74 g/mol
- Key Differences : Substitutes the bipiperidinyl group with a 4-chlorobenzoyl group, enhancing aromaticity and lipophilicity.
- Applications : Used as a pharmaceutical intermediate, highlighting the versatility of pyrrole-3-carboxylic acid derivatives in drug development .
2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine Derivatives
- Example : 2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-b]pyridine
- Key Differences : Replaces the pyrrole core with a thiazolopyridine scaffold.
- Biological Activity : Demonstrates histamine H3 receptor antagonism (Ki = 139 nM) and was optimized to reduce hERG channel binding, indicating SAR-driven design strategies .
Comparative Analysis of Pharmacological Properties
Receptor Affinity and Selectivity
*Estimated range based on structural similarity to reported analogs.
The bipiperidinyl group in the target compound may enhance receptor binding through increased conformational flexibility and nitrogen atom availability for hydrogen bonding. However, the absence of direct Ki values limits precise comparisons.
Physicochemical Properties
The target compound’s bipiperidinyl group may improve solubility compared to more lipophilic analogs (e.g., chlorobenzoyl derivatives) but could pose metabolic challenges due to enzymatic hydrolysis of the piperidine rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
